2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7F3N2O and a molecular weight of 180.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, which is further substituted with a 1-methyl-1H-pyrazol-3-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetone, while reduction may yield 2,2,2-trifluoroethanol .
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2,2,2-Trifluoro-1-[3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and enhances the compound’s potential for various applications .
Properties
Molecular Formula |
C6H7F3N2O |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H7F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 |
InChI Key |
GWSYQMWWOACFAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C(F)(F)F)O |
Origin of Product |
United States |
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